molecular formula C8H10N4O2 B020157 1-Propylxanthine CAS No. 104285-82-7

1-Propylxanthine

Cat. No. B020157
M. Wt: 194.19 g/mol
InChI Key: IWBONKMODGBEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propylxanthine is a compound that belongs to the family of xanthines. It is a purine derivative and is structurally similar to caffeine and theophylline. 1-Propylxanthine has been studied for its potential applications in scientific research due to its unique biochemical and physiological effects.

Mechanism Of Action

1-Propylxanthine acts as a competitive antagonist of adenosine receptors. Adenosine is a neuromodulator that binds to adenosine receptors and has inhibitory effects on neurotransmission. By blocking adenosine receptors, 1-Propylxanthine increases the activity of neurotransmitters such as dopamine, norepinephrine, and acetylcholine.

Biochemical And Physiological Effects

1-Propylxanthine has been shown to have a number of biochemical and physiological effects. It has been found to increase wakefulness and locomotor activity in animal models. It has also been shown to improve cognitive performance in tasks such as working memory and attention. Additionally, 1-Propylxanthine has been found to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Propylxanthine in lab experiments is its specificity for adenosine receptors. By selectively blocking adenosine receptors, 1-Propylxanthine can help researchers better understand the role of these receptors in various physiological processes. However, one limitation of using 1-Propylxanthine is its potential to interact with other receptors or enzymes, which could lead to non-specific effects.

Future Directions

There are several future directions for research on 1-Propylxanthine. One area of interest is its potential therapeutic applications, such as in the treatment of neurodegenerative diseases or sleep disorders. Another future direction is to investigate the effects of 1-Propylxanthine on different adenosine receptor subtypes, as well as its interactions with other receptors or enzymes. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-Propylxanthine, as well as its potential limitations in lab experiments.
In conclusion, 1-Propylxanthine is a compound with potential applications in scientific research. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for investigating the adenosine receptor system. Further research is needed to fully understand the potential therapeutic applications and limitations of 1-Propylxanthine in lab experiments.

Synthesis Methods

1-Propylxanthine can be synthesized by reacting theophylline with propyl bromide in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide at 100°C for several hours. The product is then purified by recrystallization from hot ethanol.

Scientific Research Applications

1-Propylxanthine has been studied for its potential applications in scientific research. It has been used as a tool to study the adenosine receptor system, which is involved in many physiological processes such as neurotransmission, inflammation, and immune response. 1-Propylxanthine has also been used to investigate the role of adenosine receptors in the regulation of sleep and wakefulness.

properties

IUPAC Name

1-propyl-3,7-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBONKMODGBEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146367
Record name 1-Propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylxanthine

CAS RN

104285-82-7
Record name 1-Propylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104285827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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